molecular formula C8H15N B1587708 2,2-Dimethylhexanenitrile CAS No. 55897-65-9

2,2-Dimethylhexanenitrile

Cat. No.: B1587708
CAS No.: 55897-65-9
M. Wt: 125.21 g/mol
InChI Key: LXVMQKREAPQFPN-UHFFFAOYSA-N
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Description

2,2-Dimethylhexanenitrile (CAS 55897-65-9) is a branched aliphatic nitrile with the molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol. Its structure features a six-carbon chain with two methyl groups attached to the second carbon and a nitrile (-CN) group at the terminal position. This compound is commercially available through suppliers like TCI Chemicals, indicating its relevance in synthetic chemistry and industrial applications .

As a nitrile, this compound is expected to exhibit typical reactivity, such as hydrolysis to carboxylic acids or participation in nucleophilic additions.

Properties

IUPAC Name

2,2-dimethylhexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-4-5-6-8(2,3)7-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVMQKREAPQFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393775
Record name 2,2-dimethylhexanenitrile
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Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55897-65-9
Record name 2,2-Dimethylhexanenitrile
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Record name 2,2-dimethylhexanenitrile
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Record name 2,2-Dimethylhexanenitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylhexanenitrile can be synthesized through various methods. One common approach involves the reaction of 2,2-dimethylhexan-1-ol with a dehydrating agent such as phosphorus pentachloride (PCl5) to form this compound. Another method includes the reaction of 2,2-dimethylhexan-1-amine with a cyanating agent like sodium cyanide (NaCN) under suitable conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical processes involving the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylhexanenitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: 2,2-Dimethylhexanoic acid.

    Reduction: 2,2-Dimethylhexanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2,2-Dimethylhexanenitrile serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, making it valuable in the production of more complex organic molecules.

Synthetic Routes

  • Nucleophilic Substitution : The nitrile group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Reduction : The nitrile can be reduced to primary amines using reducing agents like lithium aluminum hydride (LAH).
  • Oxidation : It can be oxidized to carboxylic acids or amides, expanding its utility in synthetic pathways.

Medicinal Chemistry

Research indicates that this compound has potential applications in drug development. Its nitrile functional group is known for its bioactivity and can interact with biological targets.

  • Antimicrobial Properties : Compounds containing nitriles have shown antimicrobial activity against various pathogens. Studies suggest that this compound may exhibit similar properties due to its structural characteristics.
  • Cytotoxicity : Preliminary studies on related compounds indicate potential cytotoxic effects against cancer cell lines. Future research may explore these effects specifically for this compound.

Materials Science

In materials science, this compound is used in the synthesis of polymers and advanced materials. Its reactivity allows it to participate in creating materials with specific properties suitable for various applications.

Case Study 1: Nitriles and Cancer Cells

A study investigated the effects of various nitriles on cancer cell lines, revealing that structural modifications could enhance cytotoxicity. Although this compound was not directly tested, its structural similarities suggest it may yield significant results in future studies.

Case Study 2: Antimicrobial Screening

In a broad screening of nitrile compounds against bacterial pathogens, compounds with halogen substitutions demonstrated enhanced activity compared to their non-halogenated counterparts. This trend supports the hypothesis that this compound may possess antimicrobial properties.

Data Tables

Reaction TypeDescription
Nucleophilic SubstitutionReacts with nucleophiles to form substituted products
ReductionReduced to primary amines using LAH
OxidationOxidized to carboxylic acids or amides

Mechanism of Action

The mechanism of action of 2,2-dimethylhexanenitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with biological molecules. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Isomers: 5,5-Dimethylhexanenitrile

5,5-Dimethylhexanenitrile (CAS 121253-77-8) is a structural isomer of 2,2-Dimethylhexanenitrile, sharing the molecular formula C₈H₁₅N and molecular weight 125.21 g/mol . Key differences arise from the position of the methyl branches:

  • Branching Effects : The 5,5-isomer has methyl groups farther from the nitrile, reducing steric hindrance near the reactive -CN group. This may enhance its reactivity in nucleophilic reactions compared to the 2,2-isomer.
  • Physicochemical Properties : The 5,5-isomer has an XLogP3 value of 2.5 and a topological polar surface area of 23.8 Ų , indicating moderate lipophilicity and polarity. Similar values are expected for the 2,2-isomer, but experimental data are needed to confirm .

Comparison with Substituted Derivatives: 2-(4-Chlorophenyl)hexanenitrile

2-(4-Chlorophenyl)hexanenitrile (CAS 2124-74-5) is a substituted derivative with a chlorophenyl group, giving it distinct properties:

  • Molecular Structure : The aromatic ring and chlorine substituent result in a larger molecular formula (C₁₂H₁₄ClN ) and higher molecular weight (207.70 g/mol ) compared to this compound .
  • Applications: This compound is pivotal in agrochemical synthesis, where its aromatic structure facilitates interactions with biological targets. In contrast, this compound’s aliphatic structure may favor use as a solvent or intermediate in non-polar reactions .

Data Table: Key Properties of Compared Compounds

Property This compound 5,5-Dimethylhexanenitrile 2-(4-Chlorophenyl)hexanenitrile
CAS No. 55897-65-9 121253-77-8 2124-74-5
Molecular Formula C₈H₁₅N C₈H₁₅N C₁₂H₁₄ClN
Molecular Weight 125.21 g/mol 125.21 g/mol 207.70 g/mol
Substituents 2,2-dimethyl 5,5-dimethyl 4-chlorophenyl
XLogP3 Not reported 2.5 Not reported
Applications Synthetic intermediate Specialized synthesis Agrochemical synthesis
Price (2023) Bulk availability $528.0/0.05 g Not reported

Biological Activity

2,2-Dimethylhexanenitrile, also known as a nitrile derivative, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula: C8H15N
Molecular Weight: 139.21 g/mol
Structure: this compound features a branched alkyl chain with a nitrile functional group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its nitrile group, which can interact with various biological targets. Nitriles are known to undergo hydrolysis to form corresponding carboxylic acids, which may possess different biological activities.

  • Enzyme Inhibition: Nitriles can act as enzyme inhibitors by binding to the active sites of enzymes. This interaction can lead to the modulation of metabolic pathways.
  • Receptor Modulation: The compound may influence receptor activity, potentially affecting signal transduction pathways critical for cellular responses.

Therapeutic Applications

Research indicates that this compound may have applications in various therapeutic areas:

  • Antimicrobial Activity: Preliminary studies suggest that it exhibits moderate antimicrobial properties against certain bacterial strains .
  • Anti-inflammatory Effects: The compound may also play a role in reducing inflammation, although specific mechanisms remain to be fully elucidated.

Study Overview

A variety of studies have investigated the biological activities of this compound. Below is a summary of key findings:

StudyFocusFindings
Antimicrobial ActivityShowed moderate efficacy against specific bacterial strains.
Synthetic ApplicationsUtilized in cobalt-catalyzed reactions, indicating potential for further synthetic development.
Biological InvestigationsDiscussed the compound's interactions in biological systems and its potential as a precursor for bioactive molecules.

Detailed Findings

  • Antimicrobial Activity : In a study examining various nitriles, this compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
  • Synthesis and Applications : The compound has been used as an intermediate in organic synthesis, showcasing its versatility in creating more complex molecules with potential biological relevance .
  • Biological Interactions : Research indicates that the compound may interact with cellular pathways involved in inflammation and immune response modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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